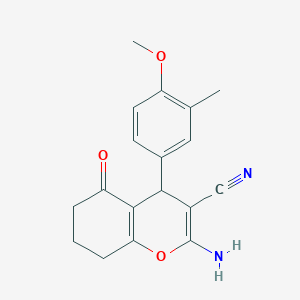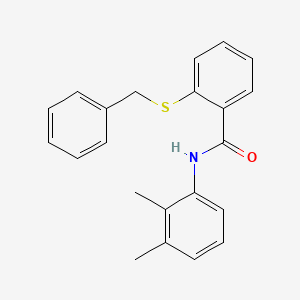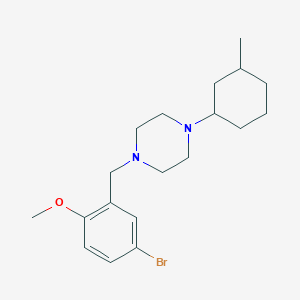
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the chemical class of quinoline derivatives and has a molecular weight of 438.3 g/mol.
Applications De Recherche Scientifique
The scientific research applications of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and include its use in cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of tumor growth. In neurodegenerative diseases, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves the inhibition of various kinases, including AKT, PDK1, and S6K1. These kinases play key roles in cell survival, proliferation, and metabolism. By inhibiting their activity, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine induces apoptosis, inhibits tumor growth, and improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and depend on the specific disease or condition being studied. In cancer research, this compound induces apoptosis and inhibits tumor growth, leading to a reduction in tumor size and metastasis. In neurodegenerative diseases, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine improves cognitive function and reduces neuronal damage, leading to a potential therapeutic benefit in Alzheimer's disease and other neurodegenerative disorders. In diabetes, this compound improves glucose uptake and insulin sensitivity, potentially leading to a reduction in blood glucose levels and improved glycemic control.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine in lab experiments include its high potency and specificity for various kinases, its reproducible synthesis method, and its diverse range of potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are many potential future directions for the study of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine. One potential direction is the development of more potent and selective inhibitors of specific kinases, such as AKT or PDK1. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cardiovascular disease or inflammatory disorders. Additionally, the development of new drug delivery methods or formulations could potentially overcome some of the limitations associated with the use of this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves a multi-step process. The first step involves the reaction of 3,4-dichlorobenzylamine with 7-chloro-4-methylquinoline-2-carbaldehyde in the presence of a base. This results in the formation of an imine intermediate, which is reduced with sodium borohydride to yield the final product. The synthesis of this compound has been extensively optimized to improve yield, purity, and reproducibility.
Propriétés
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2/c1-10-6-17(22-16-8-12(18)3-4-13(10)16)21-9-11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAVFCILBQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)


![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)

![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)